![molecular formula C97H155N29O26S4 B561579 [Ala17]-MCH CAS No. 359784-84-2](/img/no-structure.png)
[Ala17]-MCH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical formula, its structure, and its role or function if it’s part of a larger system .
Synthesis Analysis
This involves understanding the methods and conditions under which the compound can be synthesized .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including what reactants are needed, what products are formed, and what conditions are required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be observed without changing the compound’s identity .科学的研究の応用
1. Ligand Development for Melanin-Concentrating Hormone Receptors
[Ala17]-MCH has been investigated for its potential as a ligand in studies involving melanin-concentrating hormone receptors (MCHR1 and MCHR2). These studies focus on developing nonradioactive receptor binding assays for research purposes. Gao et al. (2004) showed that labeled [Ala17]-MCH exhibited high affinity for MCHR1, facilitating the development of assays for receptor binding studies.
2. Role in Feeding Behavior and Energy Homeostasis
Melanin-concentrating hormone (MCH), with which [Ala17]-MCH is associated, is involved in regulating feeding behavior and energy homeostasis. Studies have identified MCH as a critical hypothalamic regulator in mammals, influencing both feeding behavior and energy expenditure. Pissios et al. (2006) elaborate on the various pharmacological and genetic experiments that underline MCH's significant role in these processes.
3. Implications in Sleep/Wake Regulation
Research involving [Ala17]-MCH analogues extends to the study of sleep and wakefulness regulation. For instance, Konadhode et al. (2013) investigated the effects of optogenetic stimulation of MCH neurons, which are implicated in sleep regulation. Their research contributes to understanding how MCH signaling might be manipulated to treat sleep disorders.
4. Involvement in Neurophysiological Processes
Studies have also explored the role of MCH and its receptors in various neurophysiological processes. This includes research into how MCH influences activities such as aggression, sexual behavior, and responses to stress. A meta-analysis by Takase et al. (2014) provides insights into the behavioral and metabolic phenotypes affected by MCH signaling deficiency.
5. Understanding MCH Receptor Internalization
Research into the internalization of MCH receptors, which involves [Ala17]-MCH, helps in understanding the desensitization or regulation of receptor response. Saito et al. (2004) focused on the MCH-induced internalization pathway, revealing critical insights into the mechanisms of receptor response regulation.
作用機序
Safety and Hazards
特性
CAS番号 |
359784-84-2 |
|---|---|
分子式 |
C97H155N29O26S4 |
分子量 |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
InChIキー |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



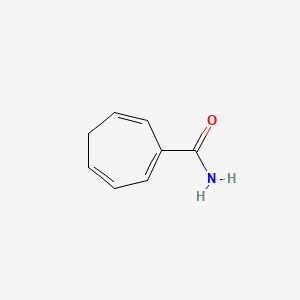
![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)
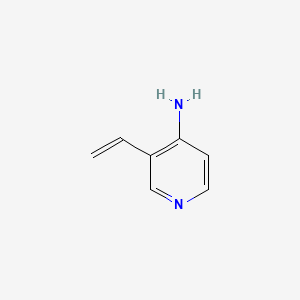
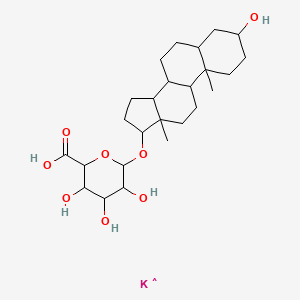
![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)
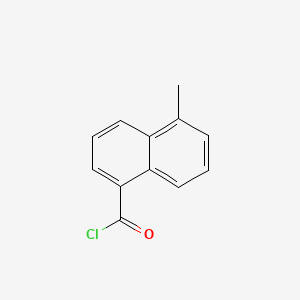
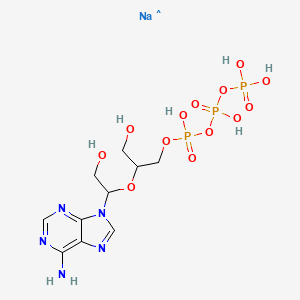


![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)